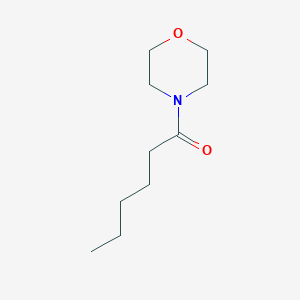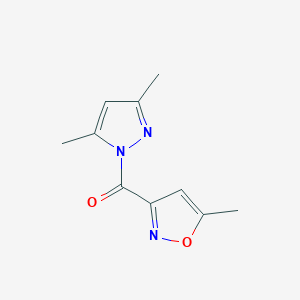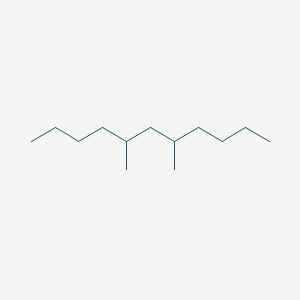
5,7-Dimethylundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylundecane is an organic compound with a chemical formula of C13H28. It is a long-chain alkane that is commonly used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications.
Mechanism of Action
The mechanism of action of 5,7-Dimethylundecane is not fully understood. However, it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of odor.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties against various microorganisms, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,7-Dimethylundecane in lab experiments is its stability and low reactivity. It is also relatively easy to handle and store. However, one of the limitations is its high boiling point, which makes it difficult to use in gas chromatography.
Future Directions
There are several future directions for the use of 5,7-Dimethylundecane in scientific research. One potential area of research is the development of new analytical methods for the detection and analysis of VOCs in various samples. Another potential area of research is the investigation of the antimicrobial properties of this compound against different microorganisms. Additionally, the use of this compound as a reference compound for the identification and quantification of VOCs in different environmental samples can also be explored.
Synthesis Methods
The synthesis of 5,7-Dimethylundecane involves the reaction of 1-bromohexadecane with 2-methyl-1-heptene in the presence of a palladium catalyst. This reaction results in the formation of this compound with a yield of 80-90%.
Scientific Research Applications
5,7-Dimethylundecane is commonly used in scientific research as a reference compound for the identification and quantification of volatile organic compounds (VOCs) in various samples. It is also used in the development of new analytical methods for the detection and analysis of VOCs.
properties
CAS RN |
17312-83-3 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-12(3)11-13(4)10-8-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
AMMTZOCUKBWLJL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CCCC |
Canonical SMILES |
CCCCC(C)CC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



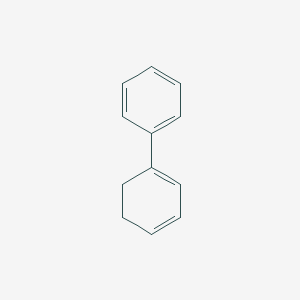
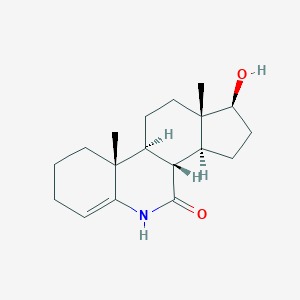
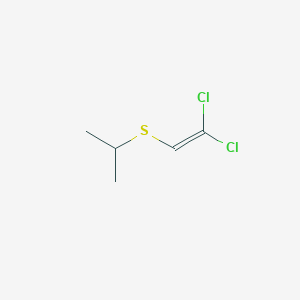
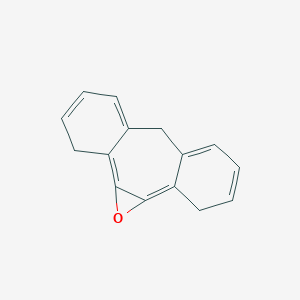
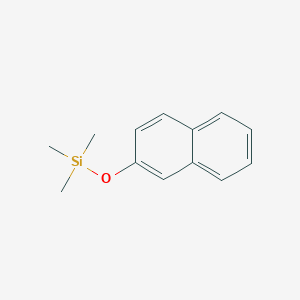
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
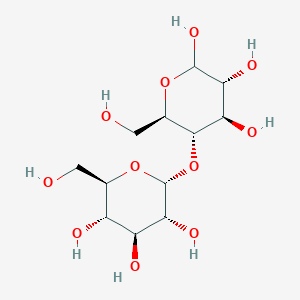
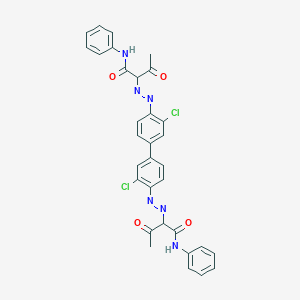

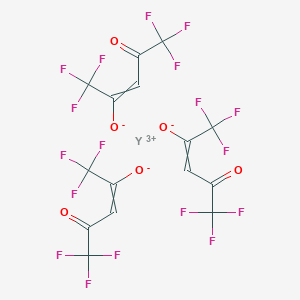
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)
